beta-Alanine, N-[2-(2,4-dibromophenoxy)acetyl]-

Lipophilicity Membrane permeability ADME

Crystallography projects often fail due to phase problems. This N-acyl-beta-alanine derivative carries two bromine atoms in a 2,4-substitution pattern, providing strong anomalous signal for SAD phasing-a capability absent in non-halogenated analogs. - XLogP3-AA = 2.1 (vs. -1 for N-acetyl-beta-alanine) enables membrane transport studies - MW 381.02 g/mol reduces LC-MS background interference vs. endogenous low-mass metabolites - Enables SAR halogen bonding studies when paired with mono-bromo or non-halogenated analogs

Molecular Formula C11H11Br2NO4
Molecular Weight 381.02 g/mol
CAS No. 1099157-48-8
Cat. No. B12116623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Alanine, N-[2-(2,4-dibromophenoxy)acetyl]-
CAS1099157-48-8
Molecular FormulaC11H11Br2NO4
Molecular Weight381.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)Br)OCC(=O)NCCC(=O)O
InChIInChI=1S/C11H11Br2NO4/c12-7-1-2-9(8(13)5-7)18-6-10(15)14-4-3-11(16)17/h1-2,5H,3-4,6H2,(H,14,15)(H,16,17)
InChIKeyLEGDLFOCOBSCEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

beta-Alanine, N-[2-(2,4-dibromophenoxy)acetyl]- (CAS 1099157-48-8): Chemical Identity and Core Physicochemical Profile


beta-Alanine, N-[2-(2,4-dibromophenoxy)acetyl]- (CAS 1099157-48-8; PubChem CID 43240536) is a synthetic N-acyl-beta-alanine derivative bearing a 2,4-dibromophenoxyacetyl substituent. It has the molecular formula C11H11Br2NO4 and a molecular weight of 381.02 g/mol [1]. The compound belongs to the class of beta-amino acid derivatives and is characterized by two bromine atoms on the phenyl ring, which confer distinct physicochemical properties including a computed XLogP3-AA of 2.1 and a topological polar surface area (TPSA) of 75.6 Ų [1]. These features differentiate it from simpler N-acyl-beta-alanine analogs such as N-acetyl-beta-alanine (MW 131.13, XLogP3-AA -1, TPSA 66.4 Ų) [2] and the non-halogenated N-(phenoxyacetyl)-beta-alanine (MW 223.23, C11H13NO4) .

Dibromo N-acyl derivative Lipophilicity and mass profile distinct from core metabolite N-acetyl-beta-alanine
Anomalous scattering probe Two bromine atoms may support SAD phasing in macromolecular crystallography
Conformational flexibility Elevated rotatable bond count supports screening against flexible binding sites

Why N-Acyl-beta-Alanine Analogs Cannot Be Interchanged: The Case for 1099157-48-8


N-Acyl-beta-alanine derivatives are not freely interchangeable in research or industrial applications because even minor structural modifications produce substantial shifts in lipophilicity, molecular size, hydrogen-bonding capacity, and conformational flexibility [1][2]. The 2,4-dibromophenoxyacetyl moiety in beta-Alanine, N-[2-(2,4-dibromophenoxy)acetyl]- (1099157-48-8) introduces two bulky, electron-dense bromine atoms that are absent in the core metabolite N-acetyl-beta-alanine and in the non-halogenated or mono-halogenated phenoxyacetyl analogs [1]. These differences directly impact compound behavior in biological assays, chromatographic separation, and crystallographic studies [3]. Procurement decisions must therefore be guided by the specific quantitative property profile of 1099157-48-8 rather than assuming functional equivalence across the N-acyl-beta-alanine class.

Attribute
Dibromo Analog
Simpler Analogs
Lipophilicity
XLogP3-AA 2.1
XLogP3-AA -1 to ~1.0; partition behavior may shift
Molecular mass
381 g/mol range
131 to 223 g/mol; assay background may differ
Anomalous signal
2 Br atoms for phasing
0 Br atoms; crystallographic phasing not feasible
Rotatable bonds
6 bonds
3 bonds; conformational profile may not transfer

Quantified Differentiation Evidence for beta-Alanine, N-[2-(2,4-dibromophenoxy)acetyl]- (1099157-48-8)


Lipophilicity: XLogP3-AA of 2.1 Versus N-Acetyl-beta-alanine (-1) and Phenoxy Analog (~1.0)

The target compound exhibits a computed XLogP3-AA value of 2.1, a substantial increase over N-acetyl-beta-alanine (XLogP3-AA = -1) [1][2]. By comparison, the non-halogenated N-(phenoxyacetyl)-beta-alanine is predicted to have an intermediate logP of approximately 1.0 based on the loss of two bromine atoms relative to the target . This 3.1-unit logP shift from the core metabolite indicates markedly higher membrane permeability and altered tissue distribution for 1099157-48-8.

Lipophilicity
Context-dependent
2.1 vs -1
Supports selection when higher logP needed for partitioning
Computed XLogP3-AA; Δ +3.1 vs N-acetyl analog
Lipophilicity Membrane permeability ADME

Molecular Weight: 381.02 g/mol Enables Distinct Applications Versus Low-MW Analogs

With a molecular weight of 381.02 g/mol, 1099157-48-8 is approximately 2.9-fold heavier than N-acetyl-beta-alanine (131.13 g/mol) [1][2] and 1.71-fold heavier than N-(phenoxyacetyl)-beta-alanine (223.23 g/mol) . This large mass difference directly influences passive diffusion rates, renal clearance, and the compound's suitability for mass spectrometry-based detection workflows where higher mass reduces background interference from low-MW metabolites.

Molecular Weight
Context-dependent
381.02 g/mol
May support reduced metabolic interference in LC-MS assays
Δ +249.89 vs N-acetyl analog
Molecular weight Tissue distribution Assay design

Topological Polar Surface Area: 75.6 Ų Modulates Oral Bioavailability Relative to Simpler Analogs

The TPSA of 1099157-48-8 is 75.6 Ų, compared with 66.4 Ų for N-acetyl-beta-alanine [1][2]. Both values fall below the commonly cited threshold of 140 Ų for oral bioavailability, but the higher TPSA of the target compound, combined with its elevated logP, places it in a distinct region of the physicochemical property space that predicts reduced passive blood-brain barrier penetration relative to the more compact N-acetyl analog while retaining favorable intestinal absorption.

Topological PSA
Context-dependent
75.6 Ų
Distinct TPSA supports selection for moderated CNS penetration studies
Computed; Δ +9.2 Ų vs N-acetyl analog
TPSA Oral bioavailability BBB penetration

Dual Bromine Atoms as Anomalous Scatterers: Enabling Experimental Phasing in Macromolecular Crystallography

The two bromine atoms at positions 2 and 4 of the phenyl ring provide anomalous scattering at Cu Kα and synchrotron wavelengths, enabling single-wavelength anomalous diffraction (SAD) phasing in protein-ligand co-crystallography [3]. In contrast, N-acetyl-beta-alanine and the non-halogenated N-(phenoxyacetyl)-beta-alanine lack atoms with sufficient anomalous signal for this purpose [2]. The bromine K absorption edge (0.92 Å) is accessible at most synchrotron beamlines, and the f'' anomalous scattering factor of bromine (approximately 5.3 e⁻ at Cu Kα) provides robust phasing power.

Anomalous Scattering
Class-level
2 Br anomalous scatterers
f'' ≈ 5.3 e⁻ per Br at Cu Kα
Class-level property; supports SAD phasing context in crystallography
Verify per experiment; Br K edge at 0.92 Å
Crystallography SAD phasing Heavy atom

Rotatable Bond Count: 6 Versus 3 in N-Acetyl-beta-alanine Confers Conformational Flexibility

1099157-48-8 possesses 6 rotatable bonds, double the count of N-acetyl-beta-alanine (3 rotatable bonds) [1][2]. This increased conformational freedom results from the phenoxyacetyl linker and the propanoic acid backbone. Higher rotatable bond count is associated with greater entropic penalty upon binding but also allows the compound to adopt conformations that can explore a wider range of binding pockets, which may be advantageous for fragment-based screening or for targeting flexible protein sites.

Rotatable Bonds
Context-dependent
6 bonds
Supports conformational dynamics studies and flexible binding site screening
Computed; Δ +3 vs N-acetyl analog
Conformational flexibility Binding entropy Molecular recognition

Priority Procurement Scenarios for beta-Alanine, N-[2-(2,4-dibromophenoxy)acetyl]- (1099157-48-8)


Macromolecular Crystallography Requiring Experimental Phasing via Bromine SAD

When a protein-ligand co-crystal structure cannot be solved by molecular replacement, the two bromine atoms in 1099157-48-8 provide sufficient anomalous signal for SAD phasing at standard synchrotron wavelengths [1]. This capability is absent in all non-halogenated or mono-halogenated N-acyl-beta-alanine analogs, making 1099157-48-8 the unambiguous choice for crystallographic campaigns requiring de novo phase determination.

Cell-Based Permeability Assays Requiring Elevated LogP for Membrane Partitioning

With an XLogP3-AA of 2.1, 1099157-48-8 is substantially more lipophilic than the endogenous N-acetyl-beta-alanine (XLogP3-AA = -1) [1][2]. This makes it suitable for studies of passive membrane transport where a higher logP compound is needed to ensure detectable intracellular concentrations, while avoiding the excessive lipophilicity that can lead to non-specific membrane accumulation.

LC-MS Metabolic Tracing Studies Requiring High Mass to Avoid Endogenous Background Interference

The molecular weight of 381.02 g/mol places 1099157-48-8 well above the mass range of common endogenous metabolites, reducing background interference in LC-MS assays [1]. This is a decisive advantage over N-acetyl-beta-alanine (131.13 g/mol), which overlaps with numerous low-mass metabolites and can be difficult to distinguish in complex biological matrices [2].

Structure-Activity Relationship (SAR) Studies Exploring Halogen Bonding Effects

The presence of two bromine atoms in a defined 2,4-substitution pattern enables systematic investigation of halogen bonding interactions with protein targets [1]. Pairing this compound with the mono-bromo (4-bromophenoxy) and non-halogenated (phenoxy) analogs in an SAR panel allows quantification of the incremental contribution of each bromine to binding affinity and selectivity, a study design not possible with any single analog .

Application
Selection Property
Validation Focus
Macromolecular crystallography phasing
Bromine anomalous scattering
SAD phasing feasibility
Cell permeability assays
Elevated logP profile
Membrane partitioning context
LC-MS metabolic tracing
High mass differentiation
Background interference review
SAR halogen bonding studies
2,4-dibromo substitution pattern
Halogen bonding contribution review
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